molecular formula C9H14O B14558287 3-Ethynyl-2-methylhex-4-en-1-ol CAS No. 62118-07-4

3-Ethynyl-2-methylhex-4-en-1-ol

Cat. No.: B14558287
CAS No.: 62118-07-4
M. Wt: 138.21 g/mol
InChI Key: VJHDYYLWJJLASE-UHFFFAOYSA-N
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Description

3-Ethynyl-2-methylhex-4-en-1-ol is an organic compound characterized by the presence of both an alkyne (carbon-carbon triple bond) and an alcohol group. The compound’s structure includes a six-carbon chain with a triple bond at the third carbon, a double bond at the fourth carbon, and a hydroxyl group at the first carbon. This unique combination of functional groups makes it an interesting subject for various chemical studies and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-2-methylhex-4-en-1-ol typically involves multiple steps, including the formation of the alkyne and the introduction of the hydroxyl group. One common method involves the use of acetylene derivatives and subsequent functional group transformations. The reaction conditions often require the use of strong bases, such as sodium amide, and catalysts like palladium or copper to facilitate the formation of the triple bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-2-methylhex-4-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne can be reduced to an alkene or alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Ethynyl-2-methylhex-4-en-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Ethynyl-2-methylhex-4-en-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the alkyne and hydroxyl groups allows it to participate in various biochemical pathways, potentially leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethynyl-2-methylhex-4-en-1-ol is unique due to the presence of both an alkyne and a hydroxyl group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications .

Properties

CAS No.

62118-07-4

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-ethynyl-2-methylhex-4-en-1-ol

InChI

InChI=1S/C9H14O/c1-4-6-9(5-2)8(3)7-10/h2,4,6,8-10H,7H2,1,3H3

InChI Key

VJHDYYLWJJLASE-UHFFFAOYSA-N

Canonical SMILES

CC=CC(C#C)C(C)CO

Origin of Product

United States

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